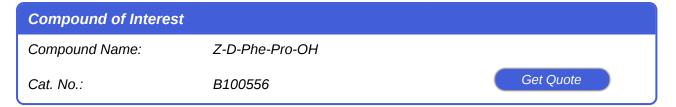


In-Depth Technical Guide: Z-D-Phe-Pro-OH

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Z-D-Phe-Pro-OH**, a dipeptide of interest in biochemical and pharmaceutical research. Due to the limited publicly available data on its specific biological activity and experimental protocols, this document focuses on the foundational chemical information and provides a generalized framework for its synthesis based on established peptide chemistry principles.

Chemical Structure and Identification

Z-D-Phe-Pro-OH, systematically named (2S)-1-[(2R)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid, is a protected dipeptide. It consists of a D-phenylalanine (D-Phe) residue and a proline (Pro) residue. The N-terminus of the D-phenylalanine is protected by a benzyloxycarbonyl (Z) group.

Molecular Structure:

Figure 1: Chemical Structure of **Z-D-Phe-Pro-OH**

Table 1: Chemical Identifiers



Identifier	Value
CAS Number	17460-56-9
Molecular Formula	C22H24N2O5
Molecular Weight	396.44 g/mol
Canonical SMILES	C1CINVALID-LINK NC(=O)OCC3=CC=CC=C3">C@HC(=O)O
InChI Key	SLQMUASKUOLVIO-MOPGFXCFSA-N
Synonyms	L-Proline, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-; Z-D-Phe-Pro-OH; (2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid

Physicochemical Properties

Experimental data on the physicochemical properties of **Z-D-Phe-Pro-OH** is not readily available in the public domain. The following table summarizes predicted properties based on its chemical structure.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	6
Topological Polar Surface Area	99.8 Ų
LogP (o/w)	2.6

Note: These values are computationally derived and should be confirmed by experimental analysis.



Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Z-D-Phe-Pro-OH** is not available in peer-reviewed literature. However, its synthesis can be achieved through standard peptide coupling methodologies. Below is a generalized protocol based on solution-phase peptide synthesis.

3.1. General Solution-Phase Synthesis of Z-D-Phe-Pro-OH

This protocol involves the coupling of N-terminally protected Z-D-Phenylalanine with the free amine of Proline methyl ester, followed by saponification of the methyl ester.

Materials:

- Z-D-Phenylalanine (Z-D-Phe-OH)
- L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Lithium hydroxide (LiOH)



- Methanol (MeOH)
- Water (H₂O)
- Tetrahydrofuran (THF)

Procedure:

Step 1: Coupling of Z-D-Phe-OH and H-Pro-OMe

- Dissolve Z-D-Phenylalanine (1.0 eg) and HOBt (1.1 eg) in anhydrous DCM or DMF.
- In a separate flask, suspend L-Proline methyl ester hydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq) to neutralize the salt and free the amine. Stir for 15-30 minutes at room temperature.
- Add the solution from step 2 to the solution from step 1.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add DCC (1.1 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-D-Phe-Pro-OMe.
- Purify the crude product by flash column chromatography if necessary.

Step 2: Saponification of Z-D-Phe-Pro-OMe

Dissolve the purified Z-D-Phe-Pro-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).



- Cool the solution to 0 °C.
- Add an aqueous solution of LiOH (1.5 2.0 eq) dropwise.
- Stir the reaction at 0 °C and monitor by TLC.
- Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield **Z-D-Phe-Pro-OH**.
- The final product can be further purified by recrystallization or chromatography.



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Figure 2: Generalized Synthesis Workflow for Z-D-Phe-Pro-OH

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity, mechanism of action, or involvement in any signaling pathways for **Z-D-Phe-Pro-OH**. As a protected dipeptide, it is primarily utilized as a building block in the synthesis of more complex peptides and peptidomimetics. Its biological effects would be highly dependent on the final structure of the molecule it is incorporated into.



Conclusion and Future Directions

Z-D-Phe-Pro-OH is a well-defined chemical entity with established structural and basic chemical properties. While it serves as a valuable intermediate in peptide synthesis, its intrinsic biological activity remains uncharacterized. Future research efforts could focus on:

- Experimental determination of physicochemical properties: Acquiring experimental data for properties such as melting point, solubility in various solvents, and pKa would be valuable for its application in synthesis and for computational modeling.
- Development and optimization of synthesis protocols: Detailed and optimized protocols, including solid-phase synthesis approaches, would facilitate its efficient production.
- Biological screening: A comprehensive biological screening of Z-D-Phe-Pro-OH against various cellular and molecular targets could uncover potential biological activities. This could include assays for enzyme inhibition, receptor binding, and effects on cell signaling pathways.

This guide provides the core information currently available for **Z-D-Phe-Pro-OH** and lays the groundwork for future investigations into its potential applications in drug discovery and development.

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